5-(2,5-dimethoxyphenyl)-2-phenyl-4H-pyrazol-3-one
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Overview
Description
5-(2,5-Dimethoxyphenyl)-2-phenyl-4H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones. This compound is characterized by the presence of a pyrazolone ring substituted with a 2,5-dimethoxyphenyl group and a phenyl group. Pyrazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-2-phenyl-4H-pyrazol-3-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolone. The reaction conditions may vary, but common reagents include acetic acid or sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-2-phenyl-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-2-phenyl-4H-pyrazol-3-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine: A potent hallucinogen.
2,5-Dimethoxyamphetamine: A psychoactive compound with stimulant effects.
Uniqueness
5-(2,5-Dimethoxyphenyl)-2-phenyl-4H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
60946-76-1 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-8-9-16(22-2)14(10-13)15-11-17(20)19(18-15)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
RJGJDWLVGVLMTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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